Home > Products > Screening Compounds P49824 > Oseltamivir Acid D3
Oseltamivir Acid D3 -

Oseltamivir Acid D3

Catalog Number: EVT-15208094
CAS Number:
Molecular Formula: C14H24N2O4
Molecular Weight: 287.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oseltamivir Acid D3 is synthesized from Oseltamivir, which itself is derived from shikimic acid, a natural product obtained from the star anise plant. The compound is classified as a small molecule and falls within the categories of antivirals and pharmaceutical toxicology reference materials. It serves as an analytical standard for research purposes, particularly in studies related to influenza virus treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of Oseltamivir Acid D3 involves several steps, starting from readily available precursors. Key methods include:

  1. Diels-Alder Reaction: This reaction forms the cyclohexene ring structure essential for the compound.
  2. Aziridine Ring Opening: Following the formation of an aziridine intermediate, subsequent reactions lead to the desired product through acetylation and reduction processes.
  3. Final Esterification: The final steps typically involve esterification to yield the ethyl ester derivative, which is crucial for its biological activity .

The synthesis pathway can vary depending on the specific protocol used, but it generally emphasizes efficiency and high yield.

Molecular Structure Analysis

Structure and Data

Oseltamivir Acid D3 features a complex molecular structure characterized by its cyclohexene core and various functional groups including amino and acetamido groups. The structural representation can be summarized as follows:

  • Molecular Formula: C14H24N2O4C_{14}H_{24}N_{2}O_{4}
  • Molecular Weight: 287.37 g/mol
  • SMILES Notation: CC(C)C(=O)N[C@@H]1[C@@H](N)CC(=C[C@H]1OC(CC)CC)C(=O)O
  • InChI: InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3D3 .
Chemical Reactions Analysis

Reactions and Technical Details

Oseltamivir Acid D3 can undergo various chemical reactions including:

  • Oxidation: Converting amino groups to nitro groups.
  • Reduction: Reducing nitro groups back to amino groups.
  • Substitution Reactions: Functional group replacement using nucleophiles.

These reactions are typically facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions are maintained to ensure high selectivity and yield .

Mechanism of Action

Process and Data

Oseltamivir Acid D3 acts primarily as an inhibitor of the influenza virus neuraminidase enzyme. This enzyme is crucial for viral replication and release from infected cells. By inhibiting neuraminidase activity, Oseltamivir Acid D3 effectively reduces viral load in infected individuals. Experimental data indicates that this compound can significantly decrease the time to symptom alleviation in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oseltamivir Acid D3 exhibits several notable physical and chemical properties:

  • State: Solid
  • Purity: Typically >95% in analytical applications
  • Storage Conditions: Recommended storage at -20°C to maintain stability
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation .
Applications

Scientific Uses

Oseltamivir Acid D3 is primarily utilized in scientific research focused on:

  • Pharmacokinetics Studies: Understanding how Oseltamivir is metabolized in vivo.
  • Influenza Research: Investigating antiviral efficacy against various influenza strains.
  • Toxicology Research: Assessing safety profiles in pharmacological studies.

Its role as a labeled standard allows researchers to trace metabolic pathways and quantify drug levels in biological samples effectively .

Synthesis and Isotopic Labeling Methodologies

Strategic Incorporation of Deuterium in Oseltamivir Metabolite Analogues

The strategic incorporation of deuterium atoms into oseltamivir acid targets specific molecular positions that maximize analytical utility while preserving bioactivity. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3) features three deuterium atoms at the N-acetyl group (–CO–CD₃), a site chosen due to its metabolic stability and minimal interference with the compound's active pharmacophore [1] [2]. This selective labeling capitalizes on the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit approximately 6-10 times greater stability against oxidative metabolism compared to carbon-hydrogen bonds [5]. The preservation of neuraminidase inhibitory activity (IC₅₀ = 2 nM) in deuterated analogues confirms that isotopic substitution at this position does not disrupt critical interactions with the enzyme's active site, maintaining equivalent potency against influenza A and B viruses as the non-deuterated form [1] [3].

The N-acetyl labeling site further enables precise tracking of the metabolite's fate in complex biological matrices. As the active form of the prodrug oseltamivir phosphate, deuterated oseltamivir acid serves as an ideal internal standard for quantifying both prodrug and metabolite simultaneously in pharmacokinetic studies [5]. This strategic deuteration avoids molecular positions involved in ester hydrolysis (activating step) or glucuronidation (detoxification pathway), ensuring the labeled standard experiences identical metabolic processing as the endogenous analyte, thereby eliminating quantification bias during mass spectrometric analysis [2] [5].

  • Table 1: Key Molecular Properties of Oseltamivir Acid Isotopologues
    PropertyOseltamivir Acid-d3Oseltamivir Acid-¹³C,d3Unlabeled Oseltamivir Acid
    CAS Number1242184-43-5Not specified187227-45-8
    Molecular FormulaC₁₄H₂₁D₃N₂O₄C₁₃¹³CH₂₁D₃N₂O₄C₁₄H₂₄N₂O₄
    Molecular Weight287.37 g/mol288.36 g/mol284.35 g/mol
    Isotopic Enrichment>95% D3>95% ¹³C, D3N/A
    Label Position(s)N-acetyl methylN-acetyl (¹³C + D3)N/A
    Primary ApplicationLC-MS/MS internal stdMetabolic tracer studiesBioactive metabolite
    Data compiled from [1] [2] [3]

Synthetic Pathways for Deuterated Internal Standards in Antiviral Research

Deuterated oseltamivir acid is synthesized through multistep routes employing deuterated precursors at the N-acetylation stage. A common approach utilizes [¹³C]- or [D₃]-acetyl chloride to acylate the free amino group of a protected oseltamivir acid precursor [4] [6]. Critical synthetic challenges include ensuring regioselective labeling and maintaining stereochemical integrity at the three chiral centers (3R,4R,5S configuration) during derivatization [7]. Protecting groups like tert-butoxycarbonyl (Boc) or benzyl are typically employed to shield the amine and carboxylic acid functionalities during N-acetylation, preventing unwanted side reactions and isotopic dilution [7]. Subsequent deprotection yields high-purity oseltamivir acid-d3 or the dual-labeled oseltamivir acid-¹³C,d₃ variant [4] [6].

Alternative routes involve the synthesis of deuterated aziridine intermediates followed by stereoselective ring-opening with pentan-3-ol. The aziridine carboxylate serves as a versatile precursor where deuterium can be introduced either before or after ring opening. For instance, hydrogen-deuterium exchange catalyzed by palladium on activated carbon (Pd/C) in deuterated solvents (e.g., D₂O or CD₃OD) can introduce deuterium at exchangeable positions, while the stable methyl deuterium in the N-acetyl group requires incorporation via a pre-deuterated acetylating agent [7]. Purification leverages techniques like preparative HPLC or silica gel chromatography, achieving chemical purities exceeding 95% and isotopic enrichments >95%, as confirmed by HPLC-UV and mass spectrometry [2] [3].

  • Table 2: Synthetic Approaches for Deuterated Oseltamivir Acid Standards
    StrategyKey Deuterated ReagentKey IntermediateProtecting GroupsPurity/Enrichment
    Late-Stage N-Acetylation[D₃]-Acetyl chlorideProtected des-acetyl oseltamivir acidBoc, Benzyl ester>95% (HPLC), >95% D3
    Dual Isotope Labeling[¹³C,D₃]-Acetic anhydride5-Amino-3-(pentan-3-yloxy)cyclohexene carboxylic acid derivativeCbz, tert-Butyl ester>95% (HPLC), >95% ¹³C/D3
    Aziridine Ring OpeningD₂O/Pd/C (exchangeable H)Deuterated ethyl (3S,4R)-4-acetamido-3-(prop-1-en-2-yloxy)aziridine-2-carboxylateEthyl ester, Acetyl>90% (HPLC), >90% D at specific sites
    Synthetic data derived from [2] [4] [6]

Optimization of Deuterium Enrichment for Enhanced Mass Spectrometric Detection

Achieving high isotopic enrichment (>95%) in oseltamivir acid-d3 is critical for minimizing isotopic overlap and ensuring accurate quantification in LC-MS/MS assays. Incomplete deuteration leads to the presence of D₀, D₁, and D₂ species, which can co-elute and contribute to the analyte signal, causing overestimation in pharmacokinetic studies [2] [5]. Optimization involves rigorous control of reaction stoichiometry, temperature, and solvent systems during N-acetylation. Excess deuterated acetylating agent (≥3 equivalents) in anhydrous dichloromethane at 0-5°C minimizes back-exchange and ensures complete conversion of the amine to the deuterated acetamide [7]. Post-synthesis purification via reverse-phase HPLC further isolates the fully deuterated species (D₃) from partially labeled impurities [3].

The mass spectrometric advantages of high enrichment are profound. Oseltamivir acid-d3 exhibits a characteristic +3 Da mass shift ([M+H]⁺ at m/z 288) compared to the native compound (m/z 285), creating a distinct isotopic signature [5]. This shift enables baseline resolution in multiple reaction monitoring (MRM) transitions, such as 288→166 for oseltamivir acid-d3 versus 285→163 for the unlabeled metabolite. In UHPLC-MS/MS bioanalysis, this separation eliminates cross-talk between analyte and internal standard channels, enhancing assay specificity and sensitivity. Studies report limits of quantification (LOQ) below 5 ng/mL in porcine plasma using oseltamivir acid-d3 as the internal standard, demonstrating its critical role in high-sensitivity pharmacokinetic profiling for taste-masked formulations [5]. The ¹³C,d₃ variant offers further analytical advantages by shifting the mass by +4 Da (m/z 289), providing an even larger mass separation for complex multiplexed assays [4] [6].

  • Table 3: Mass Spectrometric Characteristics of Oseltamivir Acid Isotopologues
    CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Mass Shift (Da)Key TransitionLOQ in Plasma
    Oseltamivir Acid (Native)285163, 1190285→163<5 ng/mL
    Oseltamivir Acid-d3288166, 122+3288→166<5 ng/mL
    Oseltamivir Acid-¹³C,d3289167, 123+4289→167Not reported
    MRM transitions and sensitivity data from [4] [5] [6]
  • Table 4: Compounds Mentioned in Article
    Compound NameSynonyms
    Oseltamivir Acid-d3GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3
    Oseltamivir Acid-¹³C,d3GS 4071-¹³C,d3; Ro 64-0802-¹³C,d3
    Oseltamivir PhosphateTamiflu™
    Oseltamivir-d3 PhosphateInternal standard for prodrug quantification

Properties

Product Name

Oseltamivir Acid D3

IUPAC Name

(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid

Molecular Formula

C14H24N2O4

Molecular Weight

287.37 g/mol

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3D3

InChI Key

NENPYTRHICXVCS-HCNPJKKLSA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.